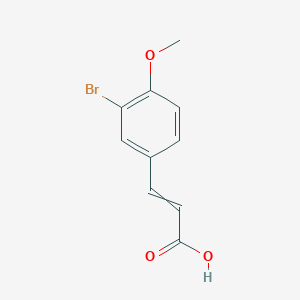

3-Bromo-4-methoxycinnamic acid

Descripción

Overview of Cinnamic Acids in Scientific Inquiry

Cinnamic acid and its derivatives are a significant class of naturally occurring aromatic carboxylic acids found in various plants, fruits, and honey. nih.govpcbiochemres.com In the realm of biological chemistry, cinnamic acid serves as a crucial intermediate in the shikimate and phenylpropanoid pathways, which are fundamental for the biosynthesis of numerous aromatic compounds in plants. pcbiochemres.comjocpr.com The basic structure of cinnamic acid, featuring a phenyl ring attached to an acrylic acid group, allows for cis or trans configurations, with the latter being more common. nih.gov This structural framework makes it a versatile scaffold for chemical modifications, leading to a wide array of derivatives. nih.govgrafiati.com

These compounds are not merely biosynthetic intermediates; they are also recognized for their diverse pharmacological activities, which has spurred considerable research interest. pcbiochemres.comjocpr.com Cinnamic acid derivatives are consumed as dietary phenolic compounds and play a vital role in the formation of commercially important intermediate molecules necessary for the production of different pharmaceutical ingredients. jocpr.com The range of biological activities studied includes antioxidant, antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.govpcbiochemres.com

Significance of Substituted Cinnamic Acids in Chemical and Biological Studies

The substitution pattern on the phenyl ring of the cinnamic acid structure plays a pivotal role in determining the biological efficacy of the resulting derivatives. nih.govgrafiati.com The nature and position of these substituents can significantly enhance or, in some cases, diminish the compound's activity. grafiati.com For instance, the introduction of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the phenyl ring has been a key area of investigation. jocpr.com

Derivatives such as ferulic acid (4-hydroxy-3-methoxycinnamic acid), caffeic acid (3,4-dihydroxycinnamic acid), p-coumaric acid (4-hydroxycinnamic acid), and sinapic acid are well-known examples where the presence and position of hydroxyl and methoxy groups influence their biological profiles. nih.govjocpr.commdpi.com Research has shown that specific substitutions can lead to potent biological effects. For example, the presence of a p-hydroxy and m-methoxy group, as seen in ferulic acid, has been associated with potent insulin-secreting properties. jocpr.com Similarly, caffeic acid is noted for its hepatoprotective activity. pcbiochemres.comjocpr.com The antioxidant activity of cinnamic acid derivatives is also influenced by the number and position of hydroxyl groups on the aromatic ring. mdpi.com

The versatility of the cinnamic acid structure, with its carboxyl group, alkenyl chain, and aromatic ring, allows for a multitude of chemical modifications, including esterification, amidation, and reactions at the aromatic ring. beilstein-journals.orgnih.gov This has led to the synthesis of a vast number of derivatives with a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. beilstein-journals.org

Research Focus on 3-Bromo-4-methoxycinnamic Acid within the Broader Context of Cinnamic Acid Research

Within the extensive family of cinnamic acid derivatives, this compound has emerged as a compound of interest for specific research applications. This compound features a bromine atom at the 3-position and a methoxy group at the 4-position of the phenyl ring. The presence of the bromine atom, an electron-withdrawing group, is known to enhance the reactivity of the molecule, making it a useful intermediate in various chemical reactions. cymitquimica.com

Research involving this compound often centers on its utility as a building block in organic synthesis. For example, it has been used in the synthesis of bis-cinnamido-polyamines, which have been investigated for their antimicrobial properties. nih.gov The synthesis of this compound itself can be achieved through methods such as the hydrolysis of its corresponding ethyl ester. nih.gov

The study of this specific derivative contributes to the broader understanding of how different substituents on the cinnamic acid scaffold influence chemical reactivity and potential biological activity. While much of the research on cinnamic acids has focused on hydroxylated and methoxylated derivatives, the investigation of halogenated compounds like this compound provides insights into the effects of different types of functional groups.

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHCKJFXUYPZAO-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Methodologies for 3 Bromo 4 Methoxycinnamic Acid and Its Analogues

Chemical Synthesis Routes

The creation of the 3-Bromo-4-methoxycinnamic acid structure relies on established and innovative synthetic routes. These methods focus on constructing the core cinnamic acid scaffold and introducing the required substituents in a controlled manner.

Classical Synthetic Approaches for Cinnamic Acid Scaffolds

The synthesis of cinnamic acid and its derivatives has historically relied on several name reactions that form the carbon-carbon double bond. The Perkin reaction and Knoevenagel condensation are among the most common and straightforward methods. researchgate.net

The Perkin reaction typically involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid, such as sodium acetate. jocpr.com For a substituted cinnamic acid, this would involve using a substituted benzaldehyde. However, a key disadvantage of this reaction is the potential for unwanted side products when using aldehydes in the presence of a base. jocpr.com

The Knoevenagel condensation is another widely utilized method, involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, catalyzed by a weak base like an amine. bepls.com This approach is often preferred for its milder conditions and higher yields. For instance, 4-methoxycinnamic acid can be synthesized by reacting 4-methoxybenzaldehyde (B44291) with malonic acid in pyridine, using piperidine (B6355638) or β-alanine as a catalyst. chemicalbook.com

| Reaction | Reactants | Typical Catalyst/Base | Key Feature |

|---|---|---|---|

| Perkin Reaction | Aromatic Aldehyde, Acid Anhydride | Alkali salt of the acid (e.g., Sodium Acetate) | A foundational method for preparing cinnamic acids. jocpr.com |

| Knoevenagel Condensation | Aromatic Aldehyde, Active Methylene Compound (e.g., Malonic Acid) | Weak base (e.g., Piperidine, Pyridine) | Offers milder conditions and often results in spontaneous decarboxylation. bepls.com |

Specific Synthesis of (E)-3-(3-Bromo-4-methoxyphenyl)acrylic Acid via Saponification

A common and effective strategy for obtaining carboxylic acids is through the saponification (base-catalyzed hydrolysis) of their corresponding esters. In the context of (E)-3-(3-Bromo-4-methoxyphenyl)acrylic acid, a two-step process is typically employed. First, an ester intermediate, such as ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate, is synthesized. This is often achieved through olefination reactions like the Wittig or Heck reactions, starting from 3-bromo-4-methoxybenzaldehyde.

In the second step, the resulting ester is treated with a strong base, such as aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in an alcoholic solvent. The mixture is typically heated to drive the hydrolysis to completion. Subsequent acidification of the reaction mixture protonates the carboxylate salt, leading to the precipitation of the desired (E)-3-(3-Bromo-4-methoxyphenyl)acrylic acid, which can then be isolated by filtration. This saponification step is a crucial and high-yielding final stage in many multi-step syntheses of cinnamic acid derivatives.

Wittig Olefination and its Variants in Cinnamic Acid Synthesis

The Wittig reaction is a powerful and widely used method for synthesizing alkenes, including cinnamic acid derivatives, with excellent control over the location of the double bond. nih.gov The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). nih.gov For the synthesis of cinnamic acid esters, a stabilized ylide such as (alkoxycarbonylmethylidene)triphenylphosphorane is reacted with a substituted benzaldehyde. researchgate.netscirp.org

The resulting product is typically an α,β-unsaturated ester (a cinnamate), which can then be hydrolyzed to the corresponding cinnamic acid. researchgate.net Researchers have developed one-pot Wittig olefination-hydrolysis procedures, where the cinnamate (B1238496) formed is hydrolyzed in situ by using aqueous sodium hydroxide as the reaction medium. researchgate.netscirp.org This approach simplifies the work-up, as the triphenylphosphine (B44618) oxide byproduct can be filtered off from the basic aqueous solution, and the target cinnamic acid is isolated by simple acidification and filtration. researchgate.net This one-pot method is considered a greener alternative to traditional Wittig reactions that use organic solvents. scirp.org

Bromination Reactions in the Synthesis of Substituted Cinnamic Acids

Bromination is a key reaction for introducing bromine atoms into organic molecules. In the context of synthesizing bromo-substituted cinnamic acids, bromination can be directed either at the aromatic ring or at the alkene double bond.

To synthesize a compound like this compound, electrophilic aromatic substitution on a precursor such as 4-methoxycinnamic acid is a viable route. The methoxy (B1213986) group is an activating, ortho-para directing group, while the cinnamoyl group is a deactivating, meta-directing group. The outcome of the bromination would depend on the specific reagents and reaction conditions used.

Alternatively, the addition of bromine (Br₂) across the double bond of a cinnamic acid is a well-documented reaction. rsc.org This electrophilic addition typically proceeds via an anti-addition mechanism through a cyclic bromonium ion intermediate, resulting in a vicinal dibromide (2,3-dibromo-3-phenylpropanoic acid). rsc.orgchemconnections.org This reaction can be easily monitored as the red color of the bromine solution disappears upon reaction with the alkene. rsc.org This addition reaction is stereospecific; for example, the bromination of (E)-cinnamic acid gives the erythro-dibromide. rsc.org

A related and noteworthy transformation is the stereoselective conversion of a trans-cinnamic acid to a β-bromostyrene. This reaction is not a simple addition but a decarboxylative bromination, similar to a Hunsdiecker-type reaction. A safer and more efficient method uses N-bromosuccinimide (NBS) in place of elemental bromine. acs.org

When trans-4-methoxycinnamic acid is reacted with NBS in dichloromethane, it rapidly converts to β-bromo-4-methoxystyrene. acs.org The reaction is complete within minutes and demonstrates high E stereoselectivity, as confirmed by ¹H NMR spectroscopy of the product. acs.org This stereoselective synthesis of an aryl vinyl bromide is a valuable transformation in organic chemistry, providing a rapid and efficient route to these useful synthetic intermediates. researchgate.neted.gov

| Reactant | Reagent | Solvent | Product | Key Outcome |

|---|---|---|---|---|

| trans-4-methoxycinnamic acid | N-bromosuccinimide (NBS) | Dichloromethane | (E)-β-bromo-4-methoxystyrene | Rapid (5-10 min), E stereoselective conversion. acs.org |

Green Chemistry Approaches in Cinnamic Acid Derivative Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of cinnamic acid and its derivatives to reduce environmental impact. bepls.com These approaches focus on using less hazardous solvents, reducing waste, and improving energy efficiency.

One significant advancement is the use of water as a solvent for synthesis. nih.gov For example, one-pot Wittig olefination-hydrolysis reactions have been successfully carried out in 10% aqueous sodium hydroxide, eliminating the need for volatile organic solvents. researchgate.net This method has been used to produce various methoxycinnamic acids in excellent yields. researchgate.net

Microwave-assisted organic synthesis is another green technique applied to cinnamic acid preparation. The reaction of aryl aldehydes and malonic acid under solvent-less conditions, using polyphosphate ester (PPE) as a mediator and microwave irradiation, can produce cinnamic acid derivatives. jocpr.com Furthermore, modern catalytic systems, such as palladium N-heterocyclic carbene catalysts, have been developed for green synthesis via Mizoroki-Heck cross-coupling reactions, which show excellent stability and compatibility with various substrates. ajol.info The use of biocatalysts, such as the enzyme Novozym 435, for the synthesis of cinnamic acid esters represents another environmentally benign method, allowing for high conversion rates and catalyst reusability. jocpr.com

Palladium N-Heterocyclic Carbene Catalysis in Mizoroki-Heck Cross-Coupling

The Mizoroki-Heck cross-coupling reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds, particularly for the synthesis of substituted alkenes from aryl halides. In recent years, palladium N-heterocyclic carbene (NHC) complexes have gained prominence as highly effective catalysts for this transformation. scielo.br These catalysts are known for their high thermal stability and resistance to oxidation, which often translates to long catalyst lifetimes and high activity. academie-sciences.fr The strong σ-donating properties of the NHC ligands facilitate the oxidative addition of the aryl halide to the palladium center, a key step in the catalytic cycle. scielo.br

The synthesis of cinnamic acid derivatives, including this compound, can be efficiently achieved using this methodology. The general approach involves the coupling of an aryl halide with an acrylic acid derivative in the presence of a palladium-NHC catalyst and a base. One of the significant advantages of some modern palladium-NHC catalytic systems is their ability to function in environmentally benign solvents, such as water. researchgate.net

A typical reaction scheme for the synthesis of a cinnamic acid derivative via a Mizoroki-Heck reaction is presented below:

Table 1: Mizoroki-Heck Coupling Reaction for Cinnamic Acid Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Base | Product | Yield |

| Aryl Halide | Acrylic Acid | Palladium-NHC Complex | Water | Inorganic Base | Cinnamic Acid Derivative | Excellent (84-97%) researchgate.net |

This table represents a generalized summary of findings from a study on the synthesis of cinnamic acid derivatives in water, indicating the potential for high yields under these conditions. researchgate.net

The reaction mechanism is believed to involve the formation of an active Pd(0) species, which then undergoes oxidative addition with the aryl halide. Subsequent coordination of the acrylate, migratory insertion, and β-hydride elimination regenerates the catalyst and yields the cinnamic acid product. researchgate.net The use of water as a solvent not only offers green chemistry advantages but can also contribute to the efficiency of the reaction in some cases. researchgate.net

Microwave-Assisted Synthesis Techniques for Cinnamic Acid Derivatives

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of cinnamic acid and its derivatives. researchgate.net The rapid heating induced by microwave irradiation can significantly reduce reaction times, in some cases from hours to minutes. researchgate.net

A common method for synthesizing cinnamic acid derivatives under microwave irradiation is the Knoevenagel condensation of an aryl aldehyde with malonic acid. researchgate.net This reaction is typically carried out in the presence of a base. The advantages of this approach include not only the speed of the reaction but also the potential for solvent-free conditions, which further enhances the green credentials of the synthesis.

A study on the synthesis of 4-hydroxy-3-methoxycinnamic acid, a compound structurally related to this compound, demonstrated the efficiency of this technique. The reaction was completed in a matter of minutes with a moderate yield. researchgate.net

Table 2: Microwave-Assisted Synthesis of 4-Hydroxy-3-methoxycinnamic Acid

| Aldehyde | Reagent | Catalyst | Conditions | Reaction Time | Yield |

| 4-hydroxy-3-methoxybenzaldehyde | Malonic Acid | Ammonium (B1175870) Acetate | Microwave Irradiation (960 Watt) | 4 minutes | 30.55% |

Data sourced from a study on the synthesis and antiplatelet activity of 4-hydroxy-3-methoxycinnamic acid. researchgate.net

This example illustrates the potential for the rapid synthesis of cinnamic acid derivatives using microwave technology. The methodology is broadly applicable to a range of substituted benzaldehydes, suggesting its utility for the synthesis of this compound from 3-bromo-4-methoxybenzaldehyde.

Derivatization Strategies of this compound

Esterification Reactions for Cinnamate Derivatives

The carboxylic acid functional group of this compound is a prime site for derivatization, with esterification being a common and important transformation. The resulting cinnamate esters are valuable compounds in their own right, with applications in various fields. Esterification can be achieved through several methods, including both chemical and enzymatic catalysis. nih.gov

Chemically, esterification is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is a reversible reaction, and to drive it towards the formation of the ester, it is common to remove the water formed during the reaction, for instance, by azeotropic distillation. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, for example by treatment with thionyl chloride or oxalyl chloride, followed by reaction with the alcohol. scielo.br

Enzymatic esterification, often employing lipases, offers a milder and more selective alternative to chemical methods. nih.gov These reactions are typically performed under non-aqueous conditions to favor the esterification equilibrium over the reverse hydrolysis reaction. The choice of enzyme and reaction conditions can influence the yield and selectivity of the process. nih.gov

Amidation Reactions to Form Cinnamides

The synthesis of amides from carboxylic acids is a fundamental transformation in organic chemistry, and this compound can be readily converted to its corresponding cinnamides. These amides are of interest due to the prevalence of the amide bond in biologically active molecules.

Direct amidation of a carboxylic acid with an amine is challenging due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid group is typically activated using a coupling reagent. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly used for this purpose. rsc.org The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond.

The optimization of amidation reactions often involves screening different solvents, temperatures, and molar ratios of the reactants and coupling agents to achieve high yields. biosynth.com In some cases, additives like 4-dimethylaminopyridine (B28879) (DMAP) are used to catalyze the reaction. rsc.org The general scheme for the amidation of a cinnamic acid derivative is as follows:

Table 3: General Conditions for Amidation of Cinnamic Acid

| Carboxylic Acid | Amine | Coupling Reagent | Solvent | Temperature | Product |

| Cinnamic Acid Derivative | Primary or Secondary Amine | EDC.HCl | Anhydrous THF | 60°C | Cinnamide Derivative |

This table is based on an optimized protocol for the N-amidation of cinnamic acid. biosynth.com

Synthesis of Schiff Bases from Cinnamic Acid Derivatives

While cinnamic acid itself does not directly form Schiff bases, its derivatives, particularly the corresponding aldehydes (cinnamaldehydes), are common precursors for the synthesis of these compounds. Schiff bases, characterized by the presence of an imine or azomethine group (-C=N-), are formed by the condensation of a primary amine with an aldehyde or ketone.

To synthesize a Schiff base from this compound, the carboxylic acid would first need to be reduced to the corresponding alcohol and then oxidized to the aldehyde, 3-bromo-4-methoxycinnamaldehyde. This aldehyde can then be reacted with a primary amine, often under acid or base catalysis, to yield the Schiff base. The reaction typically involves the removal of water to drive the equilibrium towards the product.

Cinnamaldehyde and its derivatives are known to react with a variety of amines, including amino acids, to form Schiff bases with a range of biological activities. researchgate.net The synthesis is often straightforward, involving the mixing of the aldehyde and amine in a suitable solvent, sometimes with gentle heating.

Preparation of Other Halogenated Analogues (e.g., Dibromo, Iodo)

The synthesis of other halogenated analogues of this compound can be achieved through various halogenation reactions. The introduction of additional bromine or iodine atoms onto the aromatic ring or across the double bond can significantly alter the properties of the molecule.

For the introduction of a second bromine atom onto the aromatic ring, electrophilic aromatic substitution would be the logical approach. However, the position of the second bromination would be directed by the existing substituents (the bromo and methoxy groups).

An alternative approach to obtaining a dibrominated analogue is through the addition of bromine (Br₂) across the alkene double bond of a cinnamic acid derivative. This reaction typically proceeds readily at room temperature in a chlorinated solvent like dichloromethane. This would result in a 2,3-dibromopropanoic acid derivative, where the bromine atoms are on the aliphatic chain, not the aromatic ring.

The synthesis of iodo-analogues can be accomplished by starting with an iodinated precursor. For example, 3-(5-Iodo-4-hydroxy-3-methoxy)cinnamic acid is a known compound, suggesting that iodinated cinnamic acids can be prepared, likely through a Knoevenagel or similar condensation reaction starting from the corresponding iodinated benzaldehyde.

Advanced Analytical and Spectroscopic Characterization in Research

Structural Elucidation Techniques

Structural elucidation is a critical process in chemical research that involves a suite of analytical methods to determine the precise three-dimensional arrangement of atoms within a molecule. For 3-Bromo-4-methoxycinnamic acid, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to piece together its structural puzzle, from the carbon-hydrogen framework to the specific orientation of its substituents.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. It operates by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy provides specific information about the hydrogen atoms in a molecule. By analyzing the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of the signals, the connectivity of the molecule can be mapped out. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the vinylic protons of the acrylic acid moiety, the aromatic protons on the phenyl ring, and the protons of the methoxy (B1213986) group. The trans-configuration of the double bond is typically confirmed by a large coupling constant (J ≈ 16 Hz) between the two vinylic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | > 12.0 | Singlet (broad) | - |

| Vinylic (-CH=) β to C=O | 7.5 - 7.7 | Doublet | ~16.0 |

| Aromatic (H-2) | 7.9 - 8.1 | Doublet | ~2.0 |

| Aromatic (H-6) | 7.6 - 7.8 | Doublet of Doublets | ~8.6, ~2.0 |

| Aromatic (H-5) | 7.0 - 7.2 | Doublet | ~8.6 |

| Vinylic (-CH=) α to C=O | 6.3 - 6.5 | Doublet | ~16.0 |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | - |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For instance, the carbonyl carbon of the carboxylic acid is characteristically found far downfield, while the carbon of the methoxy group appears upfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 167 - 170 |

| Phenyl C-4 (-OCH₃) | 158 - 161 |

| Vinylic C-β | 142 - 145 |

| Phenyl C-1 | 127 - 130 |

| Phenyl C-6 | 130 - 133 |

| Phenyl C-2 | 133 - 136 |

| Vinylic C-α | 116 - 119 |

| Phenyl C-5 | 112 - 115 |

| Phenyl C-3 (-Br) | 111 - 114 |

| Methoxy (-OCH₃) | 55 - 58 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of a carboxylic acid, an alkene, an aromatic ring, and an ether linkage. The broad O-H stretching band of the carboxylic acid is a particularly prominent feature, as is the sharp, strong C=O stretching absorption.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Carbonyl (C=O) | C=O Stretch | 1680-1710 | Strong |

| Alkene | C=C Stretch | 1625-1645 | Medium |

| Aromatic Ring | C=C Stretch | 1580-1600, 1450-1500 | Medium-Weak |

| Ether | C-O Stretch (Aryl-Alkyl) | 1240-1280, 1020-1050 | Strong |

| Alkene | =C-H Bend (trans) | 960-980 | Strong |

| Bromoalkane | C-Br Stretch | 550-650 | Medium |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound, which is crucial for confirming its molecular formula. For this compound, the presence of bromine is uniquely identifiable due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions, appearing as two peaks of almost equal intensity separated by two mass units (M⁺ and M+2). The fragmentation pattern can further corroborate the structure by showing losses of predictable neutral fragments like H₂O, CO, OCH₃, and COOH.

Table 4: Predicted Mass Spectrometry Data for this compound (C₁₀H₉BrO₃)

| Data Point | Description | Predicted Value (m/z) |

| Molecular Ion [M]⁺ | Ion corresponding to the intact molecule (⁷⁹Br) | ~256 |

| Molecular Ion [M+2]⁺ | Ion corresponding to the intact molecule (⁸¹Br) | ~258 |

| Key Fragmentation | Loss of carboxyl group [-COOH] | ~211 / 213 |

| Key Fragmentation | Loss of methoxy group [-OCH₃] | ~225 / 227 |

| Isotopic Ratio | Approximate intensity ratio of [M]⁺ to [M+2]⁺ | ~1:1 |

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. For halogen-containing compounds like this compound, the analysis can be extended to include bromine. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula (C₁₀H₉BrO₃). A close match between the experimental and theoretical values serves as a confirmation of the compound's empirical formula and a strong indicator of its purity.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 257.07 | 46.72% |

| Hydrogen | H | 1.01 | 257.07 | 3.53% |

| Bromine | Br | 79.90 | 257.07 | 31.07% |

| Oxygen | O | 16.00 | 257.07 | 18.67% |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Chromatographic and Purity Assessment Methods

Chromatographic techniques are indispensable for monitoring reaction progress, isolating compounds, and determining the purity of this compound.

Thin-Layer Chromatography (TLC) is a rapid and efficient method used to monitor the progress of chemical reactions involving this compound and to get a preliminary assessment of its purity. japsonline.comresearchgate.net This technique separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel pre-coated on a plate) and a mobile phase. mdpi.com The choice of the mobile phase is critical for achieving good separation. For cinnamic acid derivatives, various solvent systems can be employed, and the polarity can be adjusted to optimize the separation of reactants, intermediates, and the final product. nih.govrsc.org

Visualization of the separated spots on the TLC plate is commonly achieved under UV light, as cinnamic acid and its derivatives are UV-active due to the presence of the aromatic ring and conjugated double bond. mdpi.com The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification.

Table 1: Illustrative TLC Data for Reaction Monitoring of a Hypothetical Synthesis of a this compound derivative.

| Compound | Rf Value (Ethyl Acetate/Hexane 1:1) | Observations |

| Starting Material (e.g., 3-Bromo-4-methoxybenzaldehyde) | 0.65 | Spot diminishes over time. |

| This compound | 0.40 | Spot appears and intensifies. |

| Product (e.g., an amide derivative) | 0.55 | Spot appears as the reaction progresses. |

Note: Rf values are illustrative and can vary based on specific TLC conditions.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For the analysis of this compound, it is often necessary to convert it into a more volatile ester derivative (e.g., methyl or trimethylsilyl (B98337) ester) prior to injection into the GC system. hmdb.ca The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column.

Coupling GC with Mass Spectrometry (GC-MS) provides an even more powerful analytical tool for both purity assessment and structural confirmation. youtube.comjmchemsci.com The GC separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, which serves as a molecular fingerprint. youtube.com The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the bromine atom (79Br and 81Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity. youtube.com This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 2: Predicted GC-MS Data for a Derivatized this compound.

| Parameter | Value | Significance |

| Retention Time (illustrative) | 11.71 min | Characteristic for the derivatized compound under specific GC conditions. researchgate.net |

| Molecular Ion (M+) for TMS derivative | m/z 330 | Corresponds to the molecular weight of the trimethylsilyl ester of this compound with 79Br. |

| M+2 Ion Peak | m/z 332 | Corresponds to the molecular weight of the trimethylsilyl ester of this compound with 81Br. |

| Key Fragmentation Ions | Varies | Provides structural information about the molecule. |

Note: The retention time is hypothetical and depends on the specific GC column and conditions. The m/z values are calculated based on the trimethylsilyl (TMS) derivative.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds like this compound in its underivatized form. rsc.orgsemanticscholar.orgnih.govdntb.gov.ua Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is commonly employed for the analysis of cinnamic acid derivatives. scirp.orgresearchgate.net

The mobile phase typically consists of a mixture of water (often with an acid modifier like acetic or phosphoric acid to ensure the carboxylic acid is protonated) and an organic solvent such as methanol (B129727) or acetonitrile. researchgate.netresearchgate.net Detection is usually performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance, which for cinnamic acid derivatives is typically in the range of 280-310 nm. researchgate.net HPLC methods can be developed to be highly sensitive and specific, allowing for the accurate quantification of this compound in various research samples. researchgate.net

Table 3: Typical HPLC Parameters for the Analysis of this compound.

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) scirp.org |

| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (gradient or isocratic) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection Wavelength | ~290 nm |

| Injection Volume | 10-20 µL researchgate.net |

Note: These are general parameters and may require optimization for specific applications.

Spectroscopic Basis for Microanalytical Methods

Spectroscopic techniques are crucial for elucidating the structural features of molecules.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. wikipedia.org this compound itself is not chiral. However, it can be derivatized with chiral molecules to create bichromophoric systems. In such systems, the two chromophores (the cinnamic acid moiety and another chromophore in the chiral auxiliary) can interact through space, leading to characteristic CD signals. nih.gov

The study of these bichromophoric derivatives by CD spectroscopy can provide valuable information about the absolute configuration and conformation of the chiral auxiliary, as well as the nature of the electronic interactions between the chromophores. nih.gov The spatial arrangement of the chromophores will influence the observed CD spectrum, with the sign and intensity of the Cotton effects being particularly informative. mdpi.com This approach allows for the indirect investigation of the structural properties of this compound when it is part of a larger, chiral molecular assembly.

Structure Activity Relationship Sar and Mechanistic Investigations

Influence of Bromine Substitution on Biological Activity

The introduction of a bromine atom at the C3 position of the phenyl ring in 4-methoxycinnamic acid significantly modulates its biological profile. Halogenation, in general, has been shown to enhance the antimicrobial and anticancer activities of cinnamic acid derivatives. The presence of a halogen can alter the electronic and lipophilic properties of the molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

Specifically, the bromine atom in 3-Bromo-4-methoxycinnamic acid is an electron-withdrawing group, which can influence the acidity of the carboxylic acid and the reactivity of the α,β-unsaturated system. Studies on related halogenated cinnamic acids have indicated that the position of the halogen is crucial for its biological activity. While direct comparative studies on the potency of this compound are limited, the presence of bromine is generally associated with increased biological activity in similar compounds.

Role of the Methoxy (B1213986) Group in Pharmacological Effects

Research on methoxylated derivatives of cinnamic acid has demonstrated the importance of this functional group for a range of biological activities. For instance, the presence of a methoxy group at the para position has been linked to significant antidiabetic and hepatoprotective properties in related compounds. nih.gov Furthermore, methoxy substitution can affect the cellular uptake of cinnamic acid derivatives. Studies on the transport of benzoic and cinnamic acid derivatives across intestinal epithelial cells have shown that methoxylation can influence their affinity for monocarboxylate transporters. researchgate.net

Significance of the α,β-Unsaturated Carbonyl Moiety

The α,β-unsaturated carbonyl moiety is a critical pharmacophore in this compound, contributing significantly to its biological activity. This functional group acts as a Michael acceptor, making it susceptible to nucleophilic attack by biological macromolecules, such as the thiol groups of cysteine residues in proteins. nih.gov This covalent interaction can lead to the inhibition of enzymes and other proteins, which is a common mechanism of action for many biologically active compounds. researchgate.net

The reactivity of the α,β-unsaturated carbonyl system can be modulated by the substituents on the phenyl ring. The electron-withdrawing bromine atom and the electron-donating methoxy group in this compound can influence the electrophilicity of the β-carbon, thereby affecting its reactivity towards nucleophiles. The ability of this moiety to interact with and modify the function of key cellular proteins is a cornerstone of its pharmacological effects. nih.gov

Stereochemical Influences on Activity (E/Z Isomers)

The spatial arrangement of the phenyl ring and the carboxylic acid group differs significantly between the E and Z isomers, which can lead to different binding affinities for molecular targets. For instance, in other biologically active compounds with a similar scaffold, the specific stereoisomer is often critical for fitting into the active site of an enzyme or the binding pocket of a receptor. Therefore, it is highly probable that the E and Z isomers of this compound would exhibit distinct biological activities and potencies.

Interactions with Molecular Targets

The biological effects of this compound are mediated through its interaction with various molecular targets. While direct binding studies with this specific compound are limited, research on structurally related molecules provides insights into its potential targets.

Ergosterol (B1671047): Although direct interaction with ergosterol has not been demonstrated for this compound, many antifungal agents target the biosynthesis or integrity of ergosterol in fungal cell membranes. researchgate.netwikipedia.org Given the known antifungal properties of some cinnamic acid derivatives, investigating the effect of this compound on ergosterol-related pathways could be a promising area of research.

NF-κB: The transcription factor NF-κB is a key regulator of inflammation and cell survival. nih.gov Cinnamic acid and its derivatives have been shown to inhibit the NF-κB signaling pathway. researchgate.net For example, 4-methoxycinnamyl p-coumarate, a related compound, has been found to attenuate the activation of NF-κB. nih.gov It is plausible that this compound could also modulate this pathway, contributing to potential anti-inflammatory effects.

5-Lipoxygenase: 5-Lipoxygenase (5-LOX) is an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. wikipedia.org Cinnamic acid derivatives are among the natural compounds that have been investigated as 5-LOX inhibitors. medchemexpress.com The α,β-unsaturated carbonyl moiety present in this compound is a structural feature found in some 5-LOX inhibitors.

Mincle: Macrophage-inducible C-type lectin (Mincle) is a pattern recognition receptor involved in the innate immune response to fungal and bacterial infections. A study on the therapeutic role of 4-methoxycinnamic acid in fungal keratitis revealed that its anti-inflammatory mechanism was associated with the Mincle signaling pathway. medchemexpress.com This suggests that this compound might also interact with this receptor.

HrpS-HrpL pathway: The HrpS-HrpL pathway is a key regulatory cascade for the Type III Secretion System in some plant pathogenic bacteria. Research has shown that 4-methoxycinnamic acid can alter the expression of the T3SS through the HrpS-HrpL pathway in Erwinia amylovora. nih.gov

Mechanisms of Cellular Entry and Accumulation

The cellular uptake of cinnamic acid derivatives can occur through passive diffusion or be mediated by transporters. The physicochemical properties of this compound, such as its lipophilicity and acidity, will influence its ability to cross cell membranes. The presence of the methoxy group can increase lipophilicity, potentially enhancing passive diffusion.

Furthermore, studies have suggested that cinnamic acid and its derivatives can be substrates for monocarboxylate transporters (MCTs). The substitution pattern on the phenyl ring, including the presence of a methoxy group, has been shown to affect the affinity of these compounds for MCTs. researchgate.net The accumulation of this compound within cells would depend on the balance between its influx and efflux, as well as its potential to bind to intracellular components.

Impact on Bacterial Virulence Factors

One of the key virulence mechanisms of many Gram-negative bacteria is the Type III Secretion System (T3SS), which injects effector proteins directly into host cells. frontiersin.org Targeting the T3SS is an attractive anti-virulence strategy. nih.gov Studies have demonstrated that 4-methoxycinnamic acid can act as a T3SS inhibitor in the fire blight pathogen Erwinia amylovora. nih.gov This inhibition was found to be mediated through the HrpS-HrpL pathway. Given the structural similarity, it is plausible that this compound could also exert an inhibitory effect on the T3SS of various pathogenic bacteria, thereby reducing their virulence.

Computational and in Silico Studies

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as 3-Bromo-4-methoxycinnamic acid, and a biological target, typically a protein or enzyme.

While specific molecular docking studies for this compound are not extensively available in the current literature, research on structurally similar cinnamic acid derivatives provides a strong basis for predicting its potential interactions. For instance, studies on other cinnamic acid derivatives have shown that the carboxyl group and the phenyl ring are critical for forming hydrogen bonds and hydrophobic interactions within the active sites of various enzymes. analis.com.my

It is hypothesized that this compound would exhibit similar binding patterns. The methoxy (B1213986) group at the C4 position and the bromine atom at the C3 position on the phenyl ring would likely influence the compound's binding affinity and selectivity for specific targets. The bromine atom, being an electron-withdrawing group, could modulate the electronic properties of the phenyl ring, potentially leading to altered π-π stacking or halogen bonding interactions with the receptor. The methoxy group, on the other hand, can act as a hydrogen bond acceptor.

Future molecular docking studies on this compound would involve docking it into the active sites of various enzymes, such as cyclooxygenases (COX), lipoxygenases (LOX), or other targets implicated in inflammatory or proliferative diseases. The results would be presented in terms of binding energy (kcal/mol) and the specific amino acid residues involved in the interaction, providing a rationale for its potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models are built by correlating physicochemical properties or structural features of a series of compounds with their experimentally determined activities.

Specific QSAR models for this compound have not been detailed in published research. However, numerous QSAR studies have been conducted on various classes of cinnamic acid derivatives for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govresearchgate.net These studies have identified several key molecular descriptors that influence the activity of cinnamic acid derivatives. These descriptors often include:

Electronic properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which relate to the molecule's reactivity.

Steric properties: Like molecular volume and surface area, which can affect how the molecule fits into a binding site.

Hydrophobicity: Often represented by the logarithm of the partition coefficient (logP), which influences the compound's ability to cross cell membranes.

Topological indices: Which describe the connectivity and branching of the molecule.

Computational Analysis of Photoprotection Mechanisms and Excited State Dynamics

Cinnamic acid and its derivatives are known for their UV-absorbing properties, which forms the basis of their use in sunscreens. Computational chemistry can be employed to understand the mechanisms by which these molecules dissipate absorbed UV energy, a critical aspect of their photoprotective function. This involves studying the molecule's behavior in its electronically excited states.

For cinnamic acids, a key photoprotective mechanism is the trans-cis isomerization around the double bond of the acrylic acid side chain upon UV absorption. This process provides an efficient non-radiative decay pathway, converting the potentially harmful UV energy into harmless heat.

For this compound, the presence of the bromine and methoxy substituents on the phenyl ring would be expected to modulate its photophysical properties. These substituents can shift the absorption maximum (λmax) and influence the efficiency of the trans-cis isomerization and other photodecay pathways. Computational analysis would be essential to elucidate these substituent effects on the excited state dynamics and, consequently, on the photoprotective efficacy of the molecule.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are critical determinants of its potential as a therapeutic agent. In silico tools can predict these properties based on the molecular structure, offering an early assessment of a compound's pharmacokinetic profile. For this compound, ADME properties were predicted using the ADMETlab 2.0 online platform. nih.govnih.gov

Predicted ADME Properties of this compound

| Property | Predicted Value/Classification | Interpretation |

|---|---|---|

| Absorption | ||

| Caco-2 Permeability | - | Low permeability |

| Human Intestinal Absorption | +++ | High absorption |

| P-glycoprotein Substrate | - | Not a substrate |

| P-glycoprotein Inhibitor | - | Not an inhibitor |

| Distribution | ||

| Plasma Protein Binding | ++ | High binding |

| Blood-Brain Barrier Penetration | - | Low penetration |

| Metabolism | ||

| CYP1A2 Substrate | - | Not a substrate |

| CYP2C9 Substrate | - | Not a substrate |

| CYP2D6 Substrate | - | Not a substrate |

| CYP3A4 Substrate | - | Not a substrate |

| CYP1A2 Inhibitor | - | Not an inhibitor |

| CYP2C9 Inhibitor | + | Inhibitor |

| CYP2C19 Inhibitor | - | Not an inhibitor |

| CYP2D6 Inhibitor | - | Not an inhibitor |

| CYP3A4 Inhibitor | + | Inhibitor |

| Excretion | ||

| Renal Organic Cation Transporter | - | Not a substrate |

Data generated from ADMETlab 2.0. The number of '+' or '-' symbols indicates the predicted probability, with '+++' being the highest probability and '---' being the lowest.

These predictions suggest that this compound is likely to be well-absorbed from the intestine but may have low permeability across Caco-2 cell monolayers, a model for the intestinal barrier. Its high plasma protein binding suggests that a significant fraction of the compound would be bound to proteins in the bloodstream, which can affect its distribution and availability to target tissues. The prediction of low blood-brain barrier penetration indicates it is unlikely to have significant effects on the central nervous system. The metabolic profile suggests potential interactions with CYP2C9 and CYP3A4 enzymes.

Toxicity Prediction and Risk Assessment

Early assessment of potential toxicity is a critical step in the evaluation of any chemical compound. In silico toxicology models predict various toxicity endpoints based on the chemical structure, helping to identify potential hazards. The toxicity profile of this compound was predicted using the ADMETlab 2.0 platform. nih.govnih.gov

Predicted Toxicity Profile of this compound

| Toxicity Endpoint | Predicted Result | Interpretation |

|---|---|---|

| hERG Blockers | - | Unlikely to block the hERG channel |

| Human Hepatotoxicity | - | Low probability of causing liver damage |

| AMES Toxicity | - | Non-mutagenic |

| Rat Acute Oral Toxicity | Category III | Slightly toxic |

| Skin Sensitization | - | Unlikely to cause skin sensitization |

| Carcinogenicity | - | Non-carcinogenic |

Data generated from ADMETlab 2.0. '+' indicates a positive prediction (toxic), and '-' indicates a negative prediction (non-toxic). For Rat Acute Oral Toxicity, categories range from I (highly toxic) to IV (non-toxic).

The in silico toxicity assessment suggests a relatively favorable safety profile for this compound. It is predicted to be non-mutagenic (negative in the AMES test) and non-carcinogenic. The prediction of no hERG blockage is particularly important, as hERG channel inhibition is a common cause of drug-induced cardiac arrhythmias. The compound is predicted to have a low likelihood of causing human hepatotoxicity and skin sensitization. The predicted acute oral toxicity in rats falls into Category III, indicating slight toxicity.

Agricultural and Environmental Research Applications

Agricultural Bioactivity

Inhibitory Effects on Plant Pathogenic Bacteria (e.g., Apple Rot, Grape White Rot)

There is no specific research documenting the inhibitory effects of 3-Bromo-4-methoxycinnamic acid on plant pathogenic bacteria such as those causing apple rot or grape white rot. However, studies on other cinnamic acid derivatives have demonstrated antifungal and antibacterial properties. For instance, cinnamic acid itself has been shown to be effective in controlling gray mold on table grapes, caused by Botrytis cinerea, by directly inhibiting mycelial growth and inducing host resistance. researchgate.netnih.gov The mechanism of action is believed to involve damaging the integrity of the pathogen's plasma membrane and inducing intracellular reactive oxygen species. nih.gov

Furthermore, various derivatives of cinnamic acid have shown significant growth inhibition against a range of bacterial and fungal species. mdpi.comnih.gov The antimicrobial efficacy of these derivatives is often influenced by the nature and position of substituent groups on the benzene (B151609) ring. nih.gov The presence of a methoxy (B1213986) group, as seen in this compound, has been noted in other biologically active cinnamic acid derivatives. mdpi.com

Table 1: Inhibitory Effects of Cinnamic Acid and its Derivatives on Plant Pathogens

| Compound | Pathogen | Finding |

| This compound | Apple Rot, Grape White Rot | No specific data available in the searched literature. |

| Cinnamic Acid | Botrytis cinerea (Gray Mold on Grapes) | Significantly effective in controlling gray mold by inhibiting mycelial growth and inducing host resistance. researchgate.netnih.gov |

| Various Cinnamic Acid Derivatives | Fungal and Bacterial Species | Exhibit significant growth inhibition; activity is dependent on the molecular structure. mdpi.comnih.gov |

Herbicide Activity Against Various Weeds

Specific studies on the herbicidal activity of this compound could not be identified. However, the phytotoxic and herbicidal potential of other substituted cinnamic acids has been explored. A study on various substituted cinnamic acids and their amide analogues found that many exhibited significant seed germination inhibition activity against radish (Raphanus sativus). acs.orgacs.org The activity was found to be concentration-dependent and influenced by the substituents on the aromatic ring. acs.orgacs.org For example, compounds with chloro and nitro group substitutions showed promising herbicidal activity. acs.org

Another study investigating the structure-activity relationship of trans-cinnamic acid and its derivatives found that several analogues, including trans-4-bromocinnamic acid, exhibited enhanced growth inhibition of the parasitic weed Cuscuta campestris. nih.gov Research on the phytotoxic effects of some dibrominated cinnamic acid derivatives on Phaseolus vulgaris (common bean) indicated that the level of toxicity varied depending on the specific substitutions, with no clear indication that the addition of bromine consistently increased phytotoxicity. e-repository.orgresearchgate.net One study on various cinnamic acid derivatives, including a 3-bromo-4-hydroxy-5-methoxyphenyl derivative, noted inhibitory effects on the germination and mitotic activity of Triticum aestivum (wheat). tubitak.gov.trresearchgate.net

Table 2: Herbicide and Phytotoxic Activity of Substituted Cinnamic Acids

| Compound | Target Species | Finding |

| This compound | Various Weeds | No specific data available in the searched literature. |

| Substituted Cinnamic Acids (e.g., 3-chloro, 4-methoxy) | Raphanus sativus (Radish) | Showed significant seed germination inhibition activity. acs.orgacs.org |

| trans-4-bromocinnamic acid | Cuscuta campestris (Field Dodder) | Enhanced growth inhibition compared to trans-cinnamic acid. nih.gov |

| 2,3-dibromo-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-propanoic acid | Triticum aestivum (Wheat) | Inhibited germination and mitotic activity. tubitak.gov.trresearchgate.net |

| Dibrominated Cinnamic Acid Derivatives | Phaseolus vulgaris (Common Bean) | Phytotoxicity varied with specific molecular structure. e-repository.orgresearchgate.net |

Plant Growth Regulation

There is no available research specifically investigating the role of this compound as a plant growth regulator. The effects of other cinnamic acid derivatives on plant growth are complex and can be either inhibitory or stimulatory. For instance, trans-cinnamic acid has been shown to inhibit root growth in maize, while cis-cinnamic acid has been identified as a natural plant growth-promoting compound that can stimulate both cell division and cell expansion in the leaves of Arabidopsis. mdpi.comresearchgate.net The structural configuration (cis- or trans-isomer) and the specific substitutions on the molecule appear to be critical in determining its effect on plant growth. mdpi.com

Impact on Plant Innate Immune Response

Direct evidence for the impact of this compound on the plant innate immune response is lacking. However, the broader class of cinnamic acid derivatives is known to be involved in plant defense mechanisms. nih.gov Hydroxycinnamic acids and their derivatives can act as signaling molecules that regulate the expression of antioxidant genes and help maintain cellular redox homeostasis under stress. nih.gov Some novel synthetic cinnamic acid derivatives have been shown to control plant viral and bacterial diseases by enhancing the host's defense responses, such as increasing the activity of defense enzymes and upregulating defense-related genes. nih.govresearchgate.net Cinnamic acid treatment on table grapes, for example, stimulated the activities of peroxidase and polyphenol oxidase, which are associated with disease resistance. nih.gov

Environmental Fate and Impact Considerations

The environmental fate and impact of this compound have not been specifically studied. The following discussion is based on the general behavior of related chemical structures in the environment.

Degradation Pathways and Persistence in Environmental Compartments

Specific degradation pathways for this compound are not documented. However, the degradation of other brominated organic compounds and cinnamic acid derivatives has been investigated. Generally, halogenated organic compounds, including brominated ones, tend to have limited biodegradability and can be persistent in the environment. nih.gov Microbial degradation is a primary process determining the fate of these compounds. mdpi.com

The biodegradation of cinnamic acid and its derivatives can proceed through side-chain degradation followed by ring cleavage. asm.org For example, the bacterial degradation of 3,4,5-trimethoxycinnamic acid involves the release of two carbon atoms from the side chain before oxidative demethylation and subsequent ring fission. nih.govnih.gov The presence of a bromine atom on the aromatic ring can influence the rate and pathway of degradation. The persistence of brominated organic pollutants can vary significantly depending on the environmental compartment (air, water, soil) and the degree of bromination. nih.govacs.orgnih.govresearchgate.net Photodegradation can also play a role in the transformation of brominated compounds in surface water and soil. nih.gov

Mobility in Soil and Water Systems

No data is available on the adsorption, degradation, or leaching characteristics of this compound in various soil types or its persistence and transport in aquatic environments.

Potential for Bioaccumulation

There is no information regarding the octanol-water partition coefficient (Kow) or bioconcentration factor (BCF) for this compound, which are key indicators of a substance's potential to accumulate in the tissues of living organisms.

Ecological Effects on Aquatic and Terrestrial Organisms

Toxicological studies on representative aquatic species (such as algae, daphnids, and fish) and terrestrial organisms (like earthworms and soil microorganisms) exposed to this compound have not been documented in the available scientific literature.

Role as an Environmental Contaminant (e.g., UV Filter Concerns)

While other cinnamate (B1238496) derivatives are used as UV filters and have been detected in the environment, there is no evidence to suggest that this compound is used for this purpose or that it has been identified as an environmental contaminant of concern.

Future Research Directions and Translational Prospects

Development of Novel Therapeutic Agents

The inherent bioactivity associated with the cinnamic acid framework provides a strong foundation for developing new drugs. Future work should focus on leveraging the specific structural attributes of 3-BMCA to design and synthesize novel therapeutic candidates.

3-Bromo-4-methoxycinnamic acid is regarded as a valuable synthetic intermediate and a useful building block for the creation of more complex bioactive molecules. newhavenpharma.com In drug discovery, a lead compound is a chemical starting point that exhibits a desired biological activity but may have suboptimal properties. The process of lead optimization involves iteratively modifying the lead structure to enhance its efficacy, selectivity, and pharmacokinetic profile.

The future of 3-BMCA in this context lies in its use as a foundational scaffold. Medicinal chemists can systematically generate a library of derivatives by modifying its three main reactive sites: the aromatic ring, the carboxylic acid function, and the conjugated double bond. mdpi.com For instance, the carboxylic acid group can be converted into a variety of esters, amides, or other functional groups to modulate lipophilicity and target engagement. The unique electronic profile of the substituted phenyl ring can be further altered to fine-tune interactions with biological targets. This systematic approach, central to lead optimization, could lead to the identification of novel drug candidates with superior therapeutic potential.

The rise of antimicrobial resistance necessitates innovative strategies, including the use of combination therapies to enhance the efficacy of existing antibiotics. While 3-BMCA itself has not been extensively studied in this capacity, derivatives of cinnamic acid have shown significant promise. Studies have demonstrated that certain cinnamic acid derivatives can act synergistically with conventional antibiotics, such as cloxacillin, against multidrug-resistant bacteria like Staphylococcus epidermidis. mdpi.com

Future research should explore the potential of 3-BMCA as a synergistic agent. The presence of a bromine atom is particularly noteworthy, as the bromination of the double bond in cinnamic acid structures has been shown to enhance antimicrobial activity. nih.gov It is plausible that 3-BMCA could function by disrupting the bacterial cell membrane or inhibiting key cellular processes, thereby lowering the minimum inhibitory concentration (MIC) of conventional antibiotics and resensitizing resistant strains.

Table 1: Potential Therapeutic Research Areas for this compound Derivatives

| Therapeutic Area | Proposed Research Direction | Rationale Based on Related Compounds |

|---|---|---|

| Antibacterial | Investigate synergistic effects with β-lactam or other classes of antibiotics against resistant bacteria (e.g., MRSA, MRSE). | Cinnamic acid derivatives show anti-biofilm activity and can enhance the efficacy of cloxacillin. mdpi.com |

| Antifungal | Explore combination therapies with agents like nystatin (B1677061) to target the fungal cell membrane. | Synthetic cinnamides interact with ergosterol (B1671047) in the fungal membrane. mdpi.com |

| Antitubercular | Synthesize and screen 3-BMCA derivatives for activity against Mycobacterium tuberculosis. | Certain cinnamic acid derivatives have demonstrated potent antitubercular activity. mdpi.comnih.govresearchgate.net |

Exploration of New Agricultural Applications

Cinnamic acid and its derivatives are naturally occurring compounds in plants, where they play crucial roles in growth regulation, development, and defense mechanisms. rsc.orgnih.gov This intrinsic biological function suggests their potential for development as novel agrochemicals. Research has shown that synthetic derivatives, specifically cinnamic oxime esters, exhibit promising antifungal activity against significant plant pathogens like Gaeumannomyces graminis (the causative agent of take-all disease in cereals). acs.org

Future investigations should assess the potential of 3-BMCA and its derivatives as agricultural fungicides or plant growth regulators. The goal would be to develop effective and environmentally benign alternatives to conventional pesticides. acs.org Studies could focus on its efficacy against a broad spectrum of plant pathogens, its mode of action, and its impact on plant physiology, potentially leading to the development of green pesticides. acs.org

Advanced Materials Science Applications

The structural features of cinnamic acid—namely its aromatic ring, carboxylic acid group, and conjugated double bond—make it an attractive building block for the synthesis of advanced polymers. rsc.org These bio-based monomers have been successfully used to prepare a range of polymers, including polyesters, polyamides, and poly(anhydride esters). The resulting materials often exhibit desirable properties conferred by the aromatic rings, such as excellent mechanical and thermal stability. rsc.org

Further Elucidation of Molecular Mechanisms

While the antimicrobial activity of cinnamic acid derivatives is well-documented, their precise molecular mechanisms of action are not fully understood. nih.gov Studies on synthetic cinnamides suggest that their antifungal effects may stem from direct interaction with ergosterol in the fungal plasma membrane and interference with the cell wall. mdpi.com However, because cinnamic acids also exhibit antibacterial properties and bacteria lack ergosterol, it is clear that other molecular targets must be involved. nih.gov

A crucial area for future research is the detailed investigation of how 3-BMCA and its derivatives exert their biological effects. This would involve a combination of biochemical assays, proteomics, and molecular modeling to identify specific protein targets or cellular pathways. For example, studies could explore whether the compound inhibits key enzymes involved in microbial metabolism or disrupts cellular signaling. A deeper understanding of these mechanisms is essential for rational drug design and optimizing the compound's therapeutic potential.

Enhancing Bioavailability and Efficacy through Chemical Modification

The therapeutic utility of many natural and synthetic compounds is often limited by poor bioavailability. For cinnamic acid derivatives, chemical modification is a key strategy to overcome this challenge. Altering the carboxylic acid group to an ester or amide function can increase the molecule's lipophilicity, which may lead to greater penetration of biological membranes and improved pharmacokinetic profiles. mdpi.com

Future work should focus on creating prodrugs or derivatives of 3-BMCA with enhanced bioavailability. This could involve synthesizing a series of esters with varying alkyl chain lengths to optimize solubility and absorption. mdpi.com Additionally, formulation strategies and the exploration of co-administration with "bioenhancers"—substances that can improve the absorption of other compounds—could be investigated. nih.gov For example, studies have shown that co-administration of certain herbal extracts can enhance the absorption of other cinnamic acid derivatives. nih.gov

Table 2: Proposed Chemical Modification Strategies for this compound

| Modification Site | Strategy | Anticipated Outcome | Reference for Strategy |

|---|---|---|---|

| Carboxylic Acid Group | Esterification (e.g., methyl, ethyl, butyl esters) | Increased lipophilicity, potentially enhancing cell membrane penetration and oral absorption. | mdpi.com |

| Carboxylic Acid Group | Amidation | Modulation of solubility and hydrogen bonding capacity, potentially altering target binding and bioavailability. | mdpi.com |

| Entire Molecule | Formulation with absorption enhancers (e.g., liposomes) | Improved solubility and protection from metabolic degradation, leading to higher plasma concentrations. | nih.gov |

| Aromatic Ring | Further substitution (e.g., adding hydroxyl groups) | Alteration of electronic properties and antioxidant potential, potentially enhancing specific biological activities. | jocpr.com |

Sustainability and Green Synthesis Optimization in Industrial Production

The industrial production of specialty chemicals like this compound is increasingly scrutinized through the lens of sustainability and green chemistry. Traditional synthesis routes for cinnamic acid derivatives, such as the Perkin reaction, often involve harsh conditions, long reaction times, and the formation of unwanted side products. jocpr.comthepharmajournal.com Consequently, modern research focuses on developing cleaner, more efficient, and economically viable manufacturing processes.

Green chemistry principles are central to optimizing the synthesis of this compound. These principles prioritize waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, utilizing safer solvents and auxiliaries, designing for energy efficiency, and using renewable feedstocks. bepls.com Key areas of innovation in the synthesis of cinnamic acid derivatives include the adoption of novel catalytic systems, alternative energy sources, and solvent-free reaction conditions.

One prominent green method is the Knoevenagel condensation, which involves the reaction of an aromatic aldehyde (like 3-bromo-4-methoxybenzaldehyde) with a compound containing an active methylene (B1212753) group, such as malonic acid. Green variations of this reaction aim to replace traditional basic catalysts with more environmentally benign alternatives and minimize solvent use. For instance, microwave-assisted synthesis under solvent-free conditions has been shown to produce cinnamic acid derivatives with high yields and significantly reduced reaction times. jocpr.comsemanticscholar.org Another advanced approach involves the use of sonication, where ultrasonic waves create cavitation phenomena that can accelerate the reaction, often without the need for solvents or catalysts. ijisrt.com

Catalysis plays a pivotal role in green synthesis. The Mizoroki-Heck cross-coupling reaction, mediated by a palladium N-heterocyclic carbene catalyst, represents a modern method for producing cinnamic acids and their esters. ajol.info Such catalysts demonstrate excellent stability in air and moisture, are compatible with a wide range of substrates, and facilitate reactions under milder conditions than traditional methods. ajol.info Phase-transfer catalysts have also been explored to enhance reaction rates and yields while minimizing the use of organic solvents by enabling reactions between reactants in different phases (e.g., aqueous and organic).

The optimization of these green methods for industrial-scale production involves several considerations. Continuous flow chemistry, in particular, offers significant advantages over traditional batch processing. mdpi.com Flow reactors can improve heat and mass transfer, enhance safety by minimizing the volume of hazardous materials at any given time, and allow for easier automation and control, leading to more consistent product quality. mdpi.com The integration of technologies like microwave irradiation or photochemistry into flow systems can further boost efficiency. mdpi.com Machine learning and artificial intelligence are also emerging as powerful tools for rapidly optimizing reaction conditions, navigating complex relationships between variables to find the global optimum for yield and purity with fewer experiments. beilstein-journals.org

Below is a comparative table of traditional versus green synthesis methods applicable to cinnamic acid derivatives.

| Feature | Traditional Method (e.g., Perkin Reaction) | Green Synthesis Methods |

| Reaction Conditions | High temperatures (160-180°C), long reaction times (several hours). bepls.com | Milder conditions, often room temperature or slightly elevated; significantly shorter reaction times (minutes to a few hours). jocpr.comthepharmajournal.comresearchgate.net |

| Solvents | Often requires acetic anhydride (B1165640) as both reactant and solvent. researchgate.net | Solvent-free conditions or use of safer, biodegradable solvents derived from renewable resources. semanticscholar.orgijisrt.com |

| Catalyst | Alkali salt of the acid (e.g., sodium acetate). thepharmajournal.com | Benign catalysts (e.g., ammonium (B1175870) acetate), palladium complexes, or enzymatic catalysts (e.g., Novozym 435). jocpr.comsemanticscholar.org |

| Energy Source | Conventional heating (oil bath). bepls.com | Alternative energy sources like microwave irradiation or ultrasound (sonication). jocpr.comsemanticscholar.org |

| Yield & Byproducts | Moderate yields, potential for unwanted side products. jocpr.com | Often higher yields (e.g., >90%) and greater selectivity, reducing waste. thepharmajournal.com |

| Environmental Impact | Higher energy consumption, use of hazardous reagents, more waste generated. | Lower energy consumption, reduced use of hazardous substances, aligns with the 12 principles of green chemistry. bepls.com |

By focusing on these green and sustainable approaches, the industrial production of this compound can be optimized to be not only more efficient and cost-effective but also significantly less impactful on the environment.

Addressing Regulatory and Safety Considerations for Broader Application

The broader application of any chemical compound, including this compound, is contingent upon a thorough evaluation of its safety profile and compliance with stringent regulatory frameworks. As a derivative of cinnamic acid, its regulatory pathway can be anticipated by examining the established guidelines for similar substances used in food, cosmetics, and pharmaceuticals. nih.govresearchgate.net

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) have specific regulations for substances used as food additives. Cinnamic acid, for example, is listed under 21 CFR 172.515 by the FDA for use as a synthetic flavoring substance. fda.gov It has also been evaluated by the Flavor and Extract Manufacturers Association (FEMA) and is considered Generally Recognized as Safe (GRAS) for its intended use. fda.gov For this compound to be considered for similar applications, it would need to undergo extensive toxicological testing to establish its safety and obtain comparable approvals.

In the cosmetic industry, cinnamic acid derivatives are used for their antioxidant, antimicrobial, and UV-absorbing properties. nih.govnih.gov However, some derivatives are also classified as potential allergens that can cause contact dermatitis. nih.gov Therefore, regulatory assessments for cosmetic ingredients, governed by regulations like the EU Cosmetic Regulation (EC) No 1223/2009, would require data on skin sensitization, irritation, and phototoxicity.

For pharmaceutical applications, the regulatory hurdles are the most demanding, requiring a comprehensive dossier of preclinical and clinical data to be submitted to agencies like the European Medicines Agency (EMA) or the FDA.

Regardless of the intended application, fundamental safety data must be established and communicated through a Safety Data Sheet (SDS), in accordance with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Based on the SDS for the parent compound, trans-cinnamic acid, key safety considerations would include:

Hazard Identification : Cinnamic acid is classified as causing skin and eye irritation and may cause respiratory irritation. cdhfinechemical.comgustavus.eduflinnsci.com

Handling and Storage : Standard industrial hygiene practices should be followed, including using personal protective equipment (PPE) such as gloves and safety goggles, ensuring adequate ventilation to avoid dust formation, and washing hands after handling. gustavus.eduthermofisher.com

Environmental Fate : The environmental impact is a critical consideration. While many natural cinnamic acids are biodegradable, the introduction of a bromine atom may affect the compound's persistence and potential for bioaccumulation. nih.gov The environmental effects of related compounds, such as the UV filter 2-ethylhexyl-4-methoxycinnamate, are under increasing scrutiny for their impact on marine ecosystems, highlighting the importance of ecotoxicological data. nih.gov

The following table summarizes the key areas of consideration for the regulatory approval and safe handling of this compound, using cinnamic acid as a reference point.